molecular formula C12H16N2O2 B1468383 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid CAS No. 1343195-39-0

2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B1468383
CAS No.: 1343195-39-0
M. Wt: 220.27 g/mol
InChI Key: RLANPFSNZVQGHY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2,4,6-trichloropyrimidine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization and hydrolysis steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2-Cyclohexyl-4,6-dimethylpyrimidine
  • 2-Cyclohexyl-6-methylpyrimidine-5-carboxylic acid
  • 2-Cyclohexyl-6-methylpyrimidine-4-carboxamide

Comparison: Compared to these similar compounds, 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position, which imparts distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-cyclohexyl-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-7-10(12(15)16)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANPFSNZVQGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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